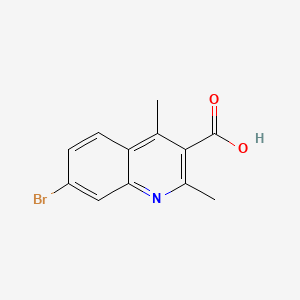
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10BrNO2 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 2,4-dimethylquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom may play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Comparison: 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C12H10BrNO2 |
|---|---|
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
7-bromo-2,4-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI-Schlüssel |
NEJWOHPRMJYLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC(=C1C(=O)O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


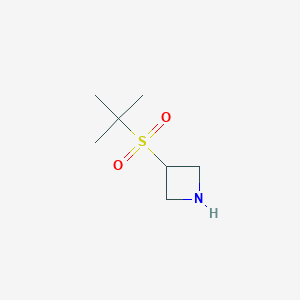

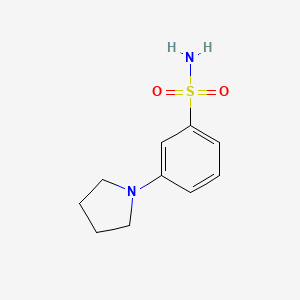

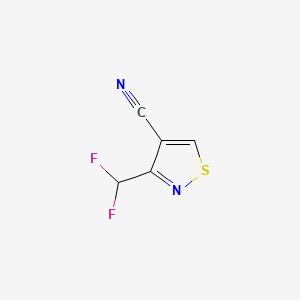

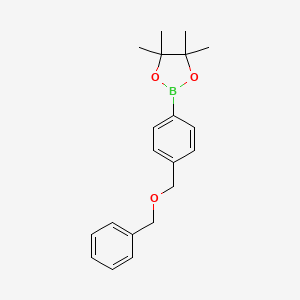
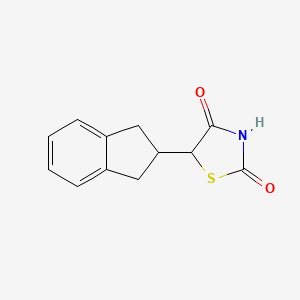
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
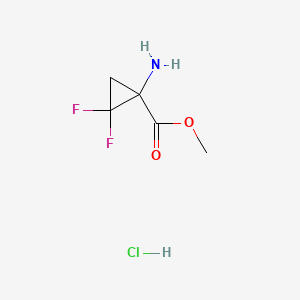

![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
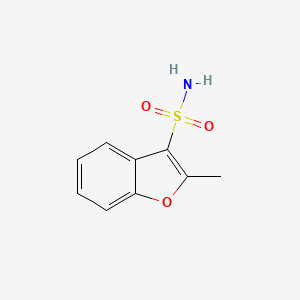
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
